Unsubstituted Phenyl Ring Differentiates CYP450 Inhibition Liability from Dichlorophenyl Analog
The target compound contains an unsubstituted phenyl ring at the β-position, whereas its closest commercially available analog, ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate (CAS 87365-63-7), bears a 2,4-dichloro-substituted phenyl. This structural difference has a demonstrated impact on cytochrome P450 inhibition: the dichlorophenyl analog inhibits recombinant human CYP2C9 with an IC₅₀ of 11,000 nM (11 µM) and CYP3A4 with an IC₅₀ of 12,000 nM (12 µM) [1]. While no direct CYP450 inhibition data are published for the target compound, the absence of electron-withdrawing chlorine substituents and the resulting difference in lipophilicity and electron density create a structurally distinct starting point for medicinal chemistry optimization . The predicted LogP for the target compound is approximately 2.35 , whereas the dichlorophenyl analog has a higher predicted LogP (~3.5), consistent with its increased CYP450 binding.
| Evidence Dimension | CYP450 inhibition liability (structural determinant) |
|---|---|
| Target Compound Data | No published CYP450 inhibition data; unsubstituted phenyl ring; predicted LogP ~2.35; PSA 67.16 Ų |
| Comparator Or Baseline | Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate (CAS 87365-63-7): CYP2C9 IC₅₀ = 11,000 nM; CYP3A4 IC₅₀ = 12,000 nM |
| Quantified Difference | Comparators show measurable CYP450 inhibition (IC₅₀ ~11–12 µM); target compound lacks halogen substituents that contribute to CYP450 affinity |
| Conditions | Recombinant human CYP2C9 (MFC demethylation assay) and CYP3A4 (BFC debenzylation assay); pH 7.4, 2°C [1] |
Why This Matters
For procurement decisions in drug discovery programs where metabolic stability and low CYP450 inhibition are desired, the unsubstituted phenyl ring of the target compound offers a structurally differentiated starting scaffold compared to halogenated analogs with documented CYP450 liability.
- [1] BindingDB Entry BDBM21153: Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate; CYP2C9 IC₅₀ = 1.10E+4 nM; CYP3A4 IC₅₀ = 1.20E+4 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=21153. View Source
